

SR144528: A Technical Guide for Studying CB2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

SR144528 is a potent and highly selective antagonist and inverse agonist of the cannabinoid receptor type 2 (CB2). Its high affinity for the CB2 receptor, coupled with significant selectivity over the cannabinoid receptor type 1 (CB1), has established SR144528 as an indispensable pharmacological tool. This technical guide provides an in-depth overview of SR144528, including its chemical properties, mechanism of action, and its application in studying CB2 receptor function. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of associated signaling pathways are presented to facilitate its effective use in research and drug development.

Introduction

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system, including on B cells, T cells, and macrophages. Its role in modulating inflammatory responses and immune function has made it a significant target for therapeutic intervention in a variety of pathological conditions. The study of CB2 receptor function has been greatly advanced by the development of selective ligands. **SR144528**, developed by Sanofi Recherche, was the first potent and selective antagonist for the CB2 receptor.[1] Its ability to competitively block the binding of agonists and to reduce the basal, constitutive activity of the receptor (inverse agonism) allows for a detailed investigation of CB2 receptor signaling and physiology.



Chemical and Pharmacological Properties

SR144528, with the chemical name 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide, is a complex organic molecule. Its key pharmacological features are summarized in the tables below.

Table 1: Chemical Properties of SR144528

Property	Value	
Chemical Name	5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide	
Molecular Formula	C29H34CIN3O	
Molecular Weight	476.05 g/mol	
CAS Number	192703-06-3	
Appearance	White to off-white solid	
Purity	≥98% (HPLC)	

Table 2: Pharmacological Profile of SR144528



Parameter	Species/System	Value	Reference(s)
Binding Affinity (Ki)	Human CB2 Receptor (CHO cells)	0.6 nM	[1]
Rat Spleen CB2 Receptor	0.6 nM	[1]	
Human CB1 Receptor (CHO cells)	400 nM	[1]	_
Rat Brain CB1 Receptor	400 nM	[1]	
Selectivity	>700-fold for CB2 over CB1	-	[1]
Functional Activity	Antagonist/Inverse Agonist	-	[2][3]
Adenylyl Cyclase Assay (EC50)	Antagonism of CP55,940 in hCB2- CHO cells	10 nM	[1]
MAPK Assay (IC₅o)	Inhibition of CP55,940-induced activation in hCB2- CHO cells	39 nM	[1]
In Vivo Efficacy (ED50)	Displacement of [³H]- CP55,940 from mouse spleen	0.35 mg/kg (oral)	[1]
Oral Bioavailability	Orally active	-	[1]

Mechanism of Action and Signaling Pathways

SR144528 acts as a competitive antagonist at the CB2 receptor, blocking the binding and subsequent signaling of cannabinoid agonists. Furthermore, it exhibits inverse agonist properties by reducing the constitutive activity of the CB2 receptor, which can signal in the absence of an agonist.[2][3] The CB2 receptor primarily couples to Gi/o proteins, leading to the



inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] **SR144528**, as an inverse agonist, can reverse this basal inhibition, leading to an increase in cAMP levels in systems with high constitutive CB2 receptor activity.

Beyond the adenylyl cyclase pathway, the CB2 receptor also modulates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[5] Agonist binding typically leads to the activation of MAPK, a pathway involved in cell proliferation, differentiation, and inflammation. **SR144528** effectively blocks this agonist-induced MAPK activation.

```
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4",
fontcolor="#202124"]; edge [color="#5F6368"];
}
```

SR144528 blocks agonist binding and inverse agonizes the CB2 receptor.

Experimental Protocols Radioligand Binding Assay

This protocol is adapted from the methods described by Rinaldi-Carmona et al. (1998) for determining the binding affinity of **SR144528** to the CB2 receptor.

Materials:

- Membranes from CHO cells stably expressing the human CB2 receptor.
- [3H]-CP55,940 (radioligand).
- SR144528 (competitor ligand).
- Binding buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
- GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
- Scintillation cocktail.



Procedure:

- Prepare serial dilutions of SR144528 in binding buffer.
- In a 96-well plate, add 50 μL of binding buffer, 50 μL of [³H]-CP55,940 (final concentration ~0.2 nM), and 50 μL of the SR144528 dilution or vehicle.
- Add 100 μL of the cell membrane preparation (10-30 μg of protein per well).
- Incubate the plate at 30°C for 60 minutes.
- Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.
- Wash the filters three times with 5 mL of ice-cold wash buffer.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Non-specific binding is determined in the presence of a high concentration (e.g., 1 μM) of unlabeled CP55,940.
- Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

Click to download full resolution via product page

Workflow for the CB2 receptor radioligand binding assay.

Adenylyl Cyclase Activity Assay

This protocol is a general method to assess the effect of **SR144528** on adenylyl cyclase activity, often measured by quantifying cAMP levels.

Materials:

CHO cells expressing the human CB2 receptor.



SR144528.

- A CB2 receptor agonist (e.g., CP55,940).
- Forskolin (an adenylyl cyclase activator).
- Cell lysis buffer.
- cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

- Seed CHO-hCB2 cells in a multi-well plate and grow to confluence.
- Pre-treat the cells with various concentrations of SR144528 for a specified time (e.g., 15-30 minutes).
- Stimulate the cells with a CB2 agonist in the presence of forskolin for a defined period (e.g., 10-20 minutes). A control group with only forskolin should be included.
- Terminate the reaction by removing the medium and lysing the cells with the lysis buffer.
- Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
- To assess inverse agonism, treat the cells with SR144528 alone (without an agonist) and measure the change in basal or forskolin-stimulated cAMP levels.

MAP Kinase (ERK1/2) Phosphorylation Assay

This protocol describes a Western blot-based method to measure the effect of **SR144528** on agonist-induced ERK1/2 phosphorylation.

Materials:

- CHO cells expressing the human CB2 receptor.
- SR144528.



- A CB2 receptor agonist (e.g., CP55,940).
- · Serum-free medium.
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Protein assay reagent (e.g., BCA or Bradford).
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membrane and transfer apparatus.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.

Procedure:

- Seed CHO-hCB2 cells and grow to near confluence.
- Serum-starve the cells overnight to reduce basal ERK phosphorylation.
- Pre-treat the cells with **SR144528** for a specified time.
- Stimulate the cells with a CB2 agonist for a defined period (e.g., 5-15 minutes).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the cell lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Click to download full resolution via product page

Workflow for the MAPK (ERK1/2) phosphorylation Western blot assay.

Off-Target Activities

While **SR144528** is highly selective for the CB2 receptor, it is crucial to be aware of potential off-target effects, especially at higher concentrations. Studies have shown that at micromolar concentrations, **SR144528** can inhibit acyl-coenzyme A:cholesterol acyltransferase (ACAT).[6] A comprehensive screening against a panel of receptors and enzymes revealed minimal off-target binding at concentrations typically used for studying CB2 receptor function.[7]

In Vivo Applications

SR144528 is orally bioavailable and has been shown to have a long duration of action in vivo. [1] It has been used in various animal models to investigate the physiological and pathophysiological roles of the CB2 receptor. For instance, oral administration of **SR144528** has been shown to effectively displace the binding of a radiolabeled agonist from spleen membranes in mice, demonstrating its ability to engage the CB2 receptor in a whole-animal setting.[1]

Conclusion

SR144528 remains a cornerstone tool for the pharmacological investigation of the CB2 receptor. Its high affinity, selectivity, and dual antagonist/inverse agonist properties provide a robust means to dissect the complex signaling and physiological functions of this important



immunomodulatory receptor. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize **SR144528** in their studies, ultimately contributing to a deeper understanding of CB2 biology and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR 144528, an antagonist for the peripheral cannabinoid receptor that behaves as an inverse agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What We Know and Don't Know About the Cannabinoid Receptor 2 (CB2) PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SR144528: A Technical Guide for Studying CB2 Receptor Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682612#sr144528-as-a-tool-for-studying-cb2-receptor-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com